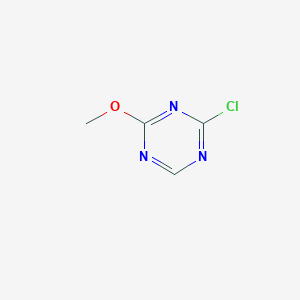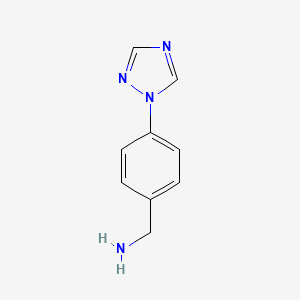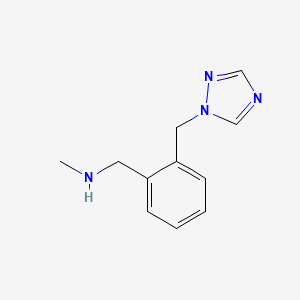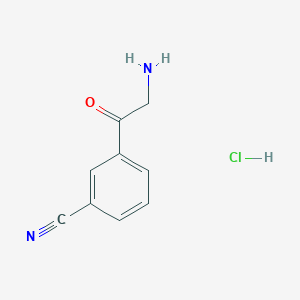
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at position 5 and a trifluoromethyl group at position 6, along with two keto groups at positions 2 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione or 5-thio-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidized derivatives such as 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction Products: Reduced derivatives like 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-diol.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. The presence of bromine and trifluoromethyl groups can modulate the biological activity and pharmacokinetic properties of the resulting compounds .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and specialty chemicals. Its derivatives can serve as intermediates in the synthesis of herbicides, fungicides, and other agrochemical products .
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is primarily related to its ability to interact with biological targets through its bromine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. For example, in antiviral research, pyrimidine derivatives can inhibit viral DNA polymerase, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
5-Bromo-2,4-dioxo-6-(trifluoromethyl)pyrimidine: Similar structure but lacks the 1H,3H tautomeric form.
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom at position 5.
5-Chloro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with chlorine instead of bromine.
Uniqueness: The presence of both bromine and trifluoromethyl groups in 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBWBYMRZBYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615362 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26676-21-1 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)









![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)



